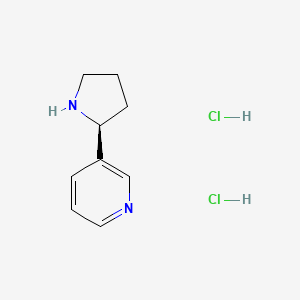

(S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride

Description

(S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride is a chiral compound that features a pyridine ring substituted with a pyrrolidine moiety. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.

Properties

IUPAC Name |

3-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;;/h1,3,5,7,9,11H,2,4,6H2;2*1H/t9-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKIOTLTYKVREB-WWPIYYJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of N-substituted piperidines, which can be achieved through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . The reaction conditions often require specific oxidants and additives to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-efficiency catalysts and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.

Reduction: Reduction reactions can modify the pyridine ring or the pyrrolidine moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

Major products from these reactions include various substituted pyrrolidine and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can participate in π-π interactions, while the pyrrolidine moiety can form hydrogen bonds with target proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2-one: Similar in structure but lacks the pyridine ring, making it less versatile in biological applications.

2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyrrolidine ring, offering different biological activities.

Pyrrolidine-2,5-dione: Another pyrrolidine derivative with distinct chemical properties and applications.

Uniqueness

(S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its combination of a pyridine ring and a chiral pyrrolidine moiety, which provides a versatile scaffold for the development of biologically active compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications.

Biological Activity

(S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂Cl₂N₂

- Molecular Weight : 220.11 g/mol

- CAS Number : 287966-92-1

The compound features a pyridine ring substituted with a pyrrolidine moiety, contributing to its unique biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptors : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzymes : The compound can inhibit or activate enzymes involved in critical metabolic processes.

Further studies are required to delineate the exact pathways and interactions involved.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its effectiveness against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| P388 Murine Leukemia | 5.0 | Induction of apoptosis |

| HCT116 Colon Cancer | 3.5 | Cell cycle arrest |

These findings suggest that the compound could be a candidate for further development in cancer therapy.

Antiviral Activity

The compound has also shown potential antiviral effects against viruses such as Herpes Simplex Virus Type I and Poliovirus Type I. In vitro studies reported an IC50 value of approximately 10 µM, indicating moderate antiviral efficacy.

Case Studies

-

Study on Cancer Cell Lines :

In a controlled laboratory setting, this compound was tested on several cancer cell lines. The results indicated that the compound effectively reduced cell viability by inducing apoptosis through the activation of caspase pathways. -

Antiviral Efficacy :

A separate investigation focused on the antiviral properties of the compound against Herpes Simplex Virus Type I. The study highlighted a dose-dependent reduction in viral replication, suggesting that the compound could serve as a lead for developing antiviral agents.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

- Absorption : The compound demonstrates good solubility in physiological conditions, enhancing its bioavailability.

- Distribution : It shows moderate plasma protein binding, which is essential for maintaining effective concentrations in systemic circulation.

- Metabolism : Initial studies suggest hepatic metabolism with possible involvement of cytochrome P450 enzymes.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing (S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves asymmetric catalysis or resolution of racemic intermediates. For example, chiral auxiliary-assisted alkylation of pyridine derivatives followed by dihydrochloride salt formation under controlled acidic conditions (e.g., HCl gas in anhydrous ethanol). Reaction conditions such as temperature (0–50°C) and solvent polarity must be optimized to minimize racemization . Post-synthesis, chiral HPLC (e.g., using a Chiralpak® column) is recommended to confirm enantiomeric excess (>98%) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential irritant properties (GHS Category 2A for eye irritation) .

- Storage : Store at -20°C in airtight, moisture-resistant containers. Solvent-free solid forms are more stable; avoid aqueous solutions unless stabilized with inert buffers .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : 1H/13C NMR to confirm the (S)-stereochemistry at the pyrrolidine ring (δ ~3.5–4.0 ppm for protons adjacent to the chiral center) .

- MS : High-resolution ESI-MS to verify molecular weight (C9H13N3·2HCl; MW 236.14) and detect impurities .

- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported α7 nicotinic acetylcholine receptor (nAChR) binding affinities of this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration). Standardize protocols:

- Use HEK-293 cells transfected with human α7 nAChR and measure EC50 via calcium flux assays.

- Compare results with positive controls (e.g., GTS-21 dihydrochloride, EC50 = 10 μM ).

- Perform meta-analysis of literature data, adjusting for variables like buffer pH and temperature .

Q. What strategies improve the yield of enantioselective synthesis for this compound?

- Methodological Answer :

- Catalyst Optimization : Use Ru-based asymmetric hydrogenation catalysts (e.g., Noyori-type) to enhance enantioselectivity (>90% ee) .

- Reaction Monitoring : In-line FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .

- Workup : Purify via recrystallization in ethanol/water (1:1) to remove diastereomeric salts, achieving yields >50% .

Q. How can researchers assess the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance .

- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., pyrrolidine C-H bonds) to slow oxidative metabolism .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with α7 nAChR crystal structures (PDB ID: 7KOX) to model binding poses. Focus on hydrogen bonding with Glu172 and π-π stacking with Trp147 .

- MD Simulations : Run 100-ns molecular dynamics in GROMACS to assess binding stability under physiological conditions .

Data Contradiction Analysis

Q. Conflicting reports on aqueous solubility: How to validate experimental data?

- Methodological Answer :

- Standardization : Prepare saturated solutions in PBS (pH 7.4) at 25°C, filter (0.22 μm), and quantify via UV-Vis (λmax ~260 nm). Compare with literature values (e.g., 12 mg/mL vs. 8 mg/mL ).

- Purity Checks : Use Karl Fischer titration to rule out moisture contamination, which artificially elevates solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.